2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid

Overview

Description

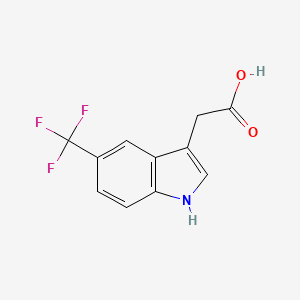

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid (CAS No. 378802-40-5) is an indole-derived acetic acid compound featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the indole ring. Its molecular formula is C₁₁H₈F₃NO₂, with a molecular weight of 243.18 g/mol . The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound's metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and bioactive molecules, though specific biological data remain proprietary .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under optimized conditions such as TBHP (tert-butyl hydroperoxide) in acetonitrile at elevated temperatures . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitutions preferentially at the C2 and C5 positions due to electron-donating effects of the nitrogen atom. The trifluoromethyl group at C5 deactivates the ring, directing incoming electrophiles to the C2 position .

Key reactions:

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group participates in condensation and coupling reactions, enabling derivatization.

Esterification and Amidation

-

Ester formation : Reacting with alcohols (e.g., methanol) under acidic catalysis produces methyl esters .

-

Amide synthesis : Coupling with amines via EDCl/HOBt yields indole-3-acetamide derivatives .

Decarboxylation

Thermal or photochemical decarboxylation removes the acetic acid group, generating 5-trifluoromethylindole derivatives .

Electrochemical Coupling Reactions

Electrochemical methods enable green synthesis of heterocyclic derivatives.

Example reaction :

text2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid + aliphatic isothiocyanate → 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-amine

Conditions : Graphite electrodes, THF, 0.5 V, room temperature .

Yield : 78–85%

Oxidation

-

Carboxylic acid oxidation : Rare due to stability; stronger oxidants (e.g., KMnO₄) may cleave the indole ring.

-

Side-chain oxidation : The acetic acid group is resistant to mild oxidants but can form peroxides under radical conditions .

Reduction

-

Carboxylic acid reduction : LiAlH₄ reduces the –COOH group to –CH₂OH, yielding 2-(5-trifluoromethyl-1H-indol-3-yl)ethanol .

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalysts | Substrates | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 3-Aryl-5-trifluoromethylindoles |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-Arylated indoles |

Typical conditions : 80–110°C, DMF/H₂O, 12–24 h.

Biological Derivatization

The acetic acid group is critical for prodrug development:

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Anti-inflammatory Properties

One of the primary applications of 2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Research has indicated that analogues of this compound can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. A study demonstrated that these analogues exhibited significant anti-inflammatory effects in animal models, suggesting their potential use in treating inflammatory diseases such as arthritis .

Cancer Therapeutics

The compound has also been investigated for its anticancer properties. Specifically, it has been studied for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cancers, including pancreatic and colon cancer. Compounds derived from this compound showed promising results in inhibiting cancer cell proliferation at low concentrations .

Neurodegenerative Disorders

Another significant application is in the treatment of neurodegenerative disorders. Research indicates that derivatives of this compound can inhibit tau aggregation, a process associated with Alzheimer's disease. Patented formulations have shown efficacy in reducing tau-induced toxicity, highlighting the compound's potential as a neuroprotective agent .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid with structurally related indole and indazole derivatives:

Key Observations:

- Substituent Effects : The trifluoromethyl group (-CF₃) confers greater metabolic stability and lipophilicity compared to -F, -CH₃, or -OCH₃ substituents .

Biological Activity

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid, commonly referred to as TFAIA, is a derivative of indole, a heterocyclic compound renowned for its diverse biological activities. This compound has garnered attention for its potential applications in antiviral, anticancer, and anti-inflammatory therapies.

TFAIA primarily interacts with interleukin-2 (IL-2) , a crucial cytokine in immune regulation. By binding to the IL-2 receptor alpha (IL-2Rα), TFAIA activates downstream signaling pathways, notably the JAK-STAT and PI3K-Akt pathways. These pathways are integral to T cell activation and proliferation, enhancing immune responses against pathogens and potentially contributing to anticancer effects.

Pharmacokinetics

TFAIA exhibits favorable pharmacokinetic properties:

- Absorption : Well-absorbed following oral administration.

- Distribution : Lipophilic nature allows widespread tissue distribution.

- Metabolism : Hepatically metabolized into inactive metabolites.

- Excretion : Primarily eliminated via renal excretion.

- Bioavailability : Moderate bioavailability supports therapeutic levels.

Antiviral Activity

Research indicates that TFAIA possesses significant antiviral properties. In vitro studies demonstrate its effectiveness against various viruses, including:

- Influenza Virus H1N1

- Herpes Simplex Virus 1 (HSV-1)

The compound's IC50 values suggest potent antiviral activity, with some derivatives showing IC50 values as low as 0.0027 µM against H1N1 .

Anticancer Potential

TFAIA has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of TFAIA have demonstrated promising antiproliferative activity against human cancer cells, with selectivity indices indicating lower toxicity to normal cells compared to cancerous ones .

Table of Biological Activities

| Activity Type | Target Virus/Cancer Type | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Antiviral | H1N1 | 0.0027 | High |

| Antiviral | HSV-1 | 0.0022 | High |

| Anticancer | Various Human Cell Lines | Varies | Varies |

Case Study: Antiviral Efficacy Against H1N1

In a controlled study, TFAIA was tested against the H1N1 virus using the MDCK cell line. The results indicated that TFAIA significantly reduced viral replication at low concentrations, confirming its potential as an antiviral agent .

Case Study: Anticancer Activity

A series of synthesized indole derivatives based on TFAIA were evaluated for their antiproliferative effects on human cancer cell lines. These compounds exhibited varying degrees of activity, with some derivatives showing IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid to maximize yield?

- Methodological Answer : Synthesis optimization requires careful control of pH (neutral to slightly acidic conditions), temperature (typically 60–100°C), and catalyst selection (e.g., acetic acid as a solvent and sodium acetate as a base). Multi-step protocols, such as those used for structurally similar indole derivatives, involve refluxing intermediates in acetic acid to achieve cyclization or coupling . Reaction monitoring via TLC or HPLC is recommended to minimize side products.

Q. Which analytical techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole backbone and trifluoromethyl substitution. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-resolution MS or X-ray crystallography (if crystalline) can resolve ambiguities in stereochemistry or regiochemistry . For purity assessment, HPLC with UV detection is advised.

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow Safety Data Sheet (SDS) guidelines for indole derivatives, including the use of PPE (gloves, lab coats, eye protection) and working in a fume hood. Avoid inhalation and skin contact, as trifluoromethyl groups may enhance reactivity. Store the compound in a dry, cool environment away from oxidizers .

Q. What in vitro assays are recommended for initial screening of bioactivity in this compound?

- Methodological Answer : Prioritize assays relevant to indole derivatives, such as:

- Anticancer activity : Cell viability assays (MTT or ATP-based) against cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory potential : ELISA-based quantification of cytokines (e.g., TNF-α, IL-6) in macrophage models.

- Enzyme inhibition : Fluorometric assays for kinases or cyclooxygenases .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

- Methodological Answer : Conduct a meta-analysis of experimental variables:

- Compare cell line specificity, assay conditions (e.g., serum concentration), and compound purity.

- Validate findings using orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy for apoptosis).

- Explore trifluoromethyl group stability under assay conditions, as degradation products may confound results .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model binding to proteins like COX-2 or kinases. Molecular dynamics simulations (GROMACS) assess binding stability. QSAR models can correlate electronic properties (e.g., trifluoromethyl electronegativity) with activity . Validate predictions with mutagenesis or SPR binding assays.

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Scale-up risks include side reactions (e.g., dimerization) and racemization. Mitigation strategies:

- Optimize solvent polarity (DMF or THF) to stabilize intermediates.

- Use chiral catalysts (e.g., palladium complexes) for asymmetric synthesis.

- Monitor reaction progress with in-line FTIR or Raman spectroscopy .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group?

- Methodological Answer : Synthesize analogs with substituents varying in size (methyl vs. trifluoromethyl) and electronic properties (electron-withdrawing vs. donating). Test analogs in bioassays (e.g., IC₅₀ determination) and correlate with computational descriptors (Hammett constants, LogP). Crystallographic studies of protein-ligand complexes can reveal steric or electronic interactions .

Properties

IUPAC Name |

2-[5-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNULZACNINBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626124 | |

| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378802-40-5 | |

| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.